molecular formula C6H13ClN2O3 B2439099 H-Ala-gly-ome hcl CAS No. 23404-09-3

H-Ala-gly-ome hcl

Cat. No.: B2439099
CAS No.: 23404-09-3
M. Wt: 196.63
InChI Key: YPQGKQWQCHPXLB-WCCKRBBISA-N
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Description

H-Ala-gly-ome hcl, also known as N-(2-aminoacetyl)-L-alanine methyl ester hydrochloride, is a dipeptide derivative. This compound is a combination of alanine and glycine, two naturally occurring amino acids. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.

Scientific Research Applications

H-Ala-gly-ome hcl has several applications in scientific research:

Mechanism of Action

Target of Action

H-Ala-Gly-OMe HCl, also known as Methyl L-alanylglycinate hydrochloride, is a derivative of the amino acids Alanine (Ala) and Glycine (Gly) It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

It’s known that amino acid derivatives can interact with various biological targets, leading to a range of physiological effects . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, altering their activity, and leading to downstream effects.

Biochemical Pathways

Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, energy metabolism, and neurotransmission .

Pharmacokinetics

The pharmacokinetic profile of amino acid derivatives can be influenced by factors such as their chemical structure, route of administration, and the physiological condition of the individual .

Result of Action

Amino acid derivatives can have various effects at the molecular and cellular levels, including influencing protein synthesis, modulating enzyme activity, and affecting cell signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific physiological conditions of the individual .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-gly-ome hcl typically involves the following steps:

    Protection of Amino Groups: The amino groups of alanine and glycine are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.

    Coupling Reaction: The protected alanine is coupled with glycine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of additives like hydroxybenzotriazole (HOBt) to form the dipeptide.

    Deprotection: The Boc groups are removed using trifluoroacetic acid (TFA) to yield the free dipeptide.

    Formation of Hydrochloride Salt: The free dipeptide is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Techniques such as solvent-free synthesis using ball-milling technology have been explored to make the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

H-Ala-gly-ome hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ala-gly-ome hcl is unique due to its combination of alanine and glycine, making it a versatile compound for various applications. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous environments compared to its non-salt counterparts .

Properties

IUPAC Name

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQGKQWQCHPXLB-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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